molecular formula C18H21BrClN3O2S2 B2484444 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1052534-82-3

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Katalognummer: B2484444
CAS-Nummer: 1052534-82-3
Molekulargewicht: 490.86
InChI-Schlüssel: YWMXRTFUJBHDEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a thiophene-2-carboxamide backbone substituted with a bromine atom at the 5-position. The molecule features two distinct nitrogen-containing substituents:

  • A 4-ethoxybenzo[d]thiazol-2-yl moiety, contributing aromaticity and steric bulk.

The hydrochloride salt form improves stability and bioavailability.

Eigenschaften

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S2.ClH/c1-4-24-12-6-5-7-13-16(12)20-18(26-13)22(11-10-21(2)3)17(23)14-8-9-15(19)25-14;/h5-9H,4,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMXRTFUJBHDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H23BrClN3O2S2
  • Molecular Weight : 504.9 g/mol
  • CAS Number : 1216852-76-4

Anticancer Activity

Recent studies have indicated that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazolidine derivatives have shown selective cytotoxicity against K562 and HeLa cells, with IC50 values ranging from 8.5 to 25.6 µM compared to cisplatin (21.5 µM) .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound A (Thiazolidine Derivative)K5628.5
Compound B (Thiazolidine Derivative)HeLa15.1
CisplatinK56221.5

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Thiazole and sulfonamide derivatives have been shown to inhibit bacterial growth effectively. For example, a study reported that certain thiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundConcentration (mM)Zone of Inhibition (mm)
Thiazole A810
Thiazole B7.58
Thiazole C76

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through intrinsic and extrinsic pathways .
  • Inhibition of Key Enzymes : Some thiazole derivatives act as competitive inhibitors of enzymes critical for bacterial survival, such as dihydropteroate synthetase .
  • Cell Penetration : The incorporation of dimethylamino groups enhances cellular uptake, which may improve the efficacy of the compound .

Case Studies

Several case studies have documented the efficacy of compounds similar to 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride in preclinical settings:

  • Study on Anticancer Efficacy : A study demonstrated that a related thiazolidine derivative significantly inhibited tumor growth in xenograft models, showing promise for further development as an anticancer agent.
  • Antibacterial Screening : Another study evaluated a series of thiazole derivatives against multiple bacterial strains, highlighting their potential as new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Similarities and Key Distinctions

The compound shares core features with several carboxamide derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural Comparison with Thiophene and Thiazolidine Carboxamides
Compound Name Core Structure Substituents Key Functional Groups Reference
5-Bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide HCl Thiophene-2-carboxamide 5-Bromo, 4-ethoxybenzo[d]thiazol-2-yl, 2-(dimethylamino)ethyl Bromine, ethoxy, tertiary amine
N-(4-Bromophenyl)-2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4k) Thiazolidine-2,4-dione 4-Bromophenyl, 4-bromobenzylidene Bromine, ketone
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (851209-64-8) Thiophene-2-carboxamide 5-Ethyl, 4-methyl, 1,3-thiazol-2-yl Alkyl, heterocyclic amine
3-Bromo-5-ethoxy-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide (851213-03-1) Benzamide 3-Bromo, 5-ethoxy, 4-methoxy, 4-morpholinophenyl Bromine, alkoxy, morpholine
Key Observations:

Solubility Modifiers: The 2-(dimethylamino)ethyl group in the target compound contrasts with the morpholine or alkyl chains in others, offering unique pH-dependent solubility .

Key Findings:
  • High-Yield Brominated Analogs : Brominated derivatives like 4k achieve >95% yields, suggesting the target compound’s bromine atom may similarly facilitate efficient synthesis .
  • Melting Points: Brominated thiazolidine-diones (e.g., 4k) exhibit higher melting points (286–288°C) compared to non-brominated analogs, indicating enhanced crystallinity—a trait likely shared by the target compound .

Methodological Insights from Structural Comparisons

  • NMR Profiling: As demonstrated in , comparative NMR analysis (e.g., chemical shifts in regions A and B) can identify substituent-induced environmental changes. For the target compound, shifts in the ethoxy or dimethylaminoethyl regions would highlight electronic effects .
  • Lumping Strategies: notes that compounds with similar structures (e.g., thiophene carboxamides) may be grouped for streamlined analysis. The target compound’s unique substituents, however, warrant individualized evaluation .

Q & A

Advanced Research Question

  • Bacterial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as benzothiazole derivatives show broad-spectrum activity .
  • Biofilm Assays : Employ crystal violet staining to quantify biofilm biomass after 24–48 hours of treatment. Include DMSO as a negative control and known inhibitors (e.g., ciprofloxacin) as positives .
  • MIC Determination : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Assess synergy with β-lactams if resistance is observed .

How can researchers address unexpected byproducts during synthesis?

Advanced Research Question
Common issues and solutions:

  • Incomplete Bromination : Monitor reaction progress via TLC. Increase reaction time or use excess NBS (N-bromosuccinimide) if residual starting material persists .
  • Amide Hydrolysis : Avoid aqueous conditions during coupling. Use anhydrous solvents and nitrogen atmosphere to prevent acid chloride degradation .
  • Salt Formation Variability : Optimize HCl stoichiometry during salt precipitation. Excess HCl may lead to hygroscopic impurities; use 1:1 molar ratios for consistent crystallinity .

What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Advanced Research Question

  • Core Modifications : Replace the 5-bromo group on the thiophene with electron-withdrawing groups (e.g., Cl, NO2_2) to assess impact on antibacterial potency .
  • Side Chain Variations : Substitute the dimethylaminoethyl group with morpholino or piperazinyl moieties to study solubility and target interactions .
  • Benzothiazole Optimization : Modify the 4-ethoxy group to isopropoxy or methoxy to evaluate steric and electronic effects on biofilm inhibition .

What are the key considerations for in vitro stability testing?

Advanced Research Question

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) for 24 hours. Monitor degradation via HPLC; benzothiazole rings may hydrolyze under acidic conditions .
  • Plasma Stability : Use human plasma at 37°C. Precipitate proteins with acetonitrile and quantify parent compound loss. Amide bonds are prone to esterase cleavage .
  • Light Sensitivity : Store solutions in amber vials. Brominated thiophenes may undergo photodegradation, altering bioactivity .

How can computational methods aid in target identification?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase or Penicillin-Binding Proteins). Focus on hydrogen bonding with the amide and benzothiazole groups .
  • ADMET Prediction : Employ SwissADME to predict logP (target ~2–3 for optimal permeability) and PAINS screening to exclude promiscuous binders .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

  • Sample Preparation : Use solid-phase extraction (C18 columns) to isolate the compound from plasma. Recovery rates >85% are achievable with methanol elution .
  • LC-MS/MS Optimization : Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Monitor transitions for [M+H]+^+ → fragment ions (e.g., m/z 345 → 228) .
  • Matrix Effects : Assess ion suppression via post-column infusion. Use deuterated internal standards (e.g., D4_4-dimethylaminoethyl) to improve accuracy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.